DDRI-18 Significantly Delays Resolution of DNA Damage Foci
DDRI-18 treatment sustains DNA damage signaling by delaying the resolution of γH2AX foci. In a direct head-to-head comparison in U2OS cells, the presence of DDRI-18 increased the retention of etoposide-induced γH2AX foci at a later phase of the DNA damage response [1].
| Evidence Dimension | Percentage of γH2AX foci retained 3 hours post-etoposide removal |
|---|---|
| Target Compound Data | 76.6% (immunofluorescence declined from 59.3 ± 0.6 to 45.4 ± 3.5) |
| Comparator Or Baseline | Vehicle control (No DDRI-18): 48.6% (immunofluorescence declined from 62.5 ± 2.1 to 30.4 ± 1.8) |
| Quantified Difference | +58% relative retention (76.6% vs 48.6%) |
| Conditions | Osteosarcoma U2OS cells; 10 µM etoposide; measured 3 h after drug removal |
Why This Matters
This quantitative evidence demonstrates DDRI-18's direct functional impact on the cellular DNA damage response, providing a measurable endpoint for assessing NHEJ inhibition efficiency in experimental models.
- [1] Jun, D., Jeong, Y., Kim, H., Jeong, K.-C., Kim, S. and Lee, C.-H. (2012), Characterization of DDRI-18 (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response. British Journal of Pharmacology, 167: 141-150. (Figure 1) View Source
